Structural Differentiation: Thiophen-3-yl-Phenyl Moiety vs. Benzothiophene and Trifluoromethoxy-Phenyl Analogs in TRPM8 Antagonist SAR
The target compound incorporates a thiophen-3-yl-phenyl group connected via a hydroxyethyl linker, a motif structurally distinct from the two most advanced TRPM8 antagonist chemotypes: (i) RQ-00203078, which employs a 3-chloro-5-(trifluoromethyl)pyridin-2-yl and 4-(trifluoromethoxy)phenyl substitution pattern , and (ii) PF-05105679, which contains a benzothiophene core. In the SAR landscape defined by WO2010125852A1, the replacement of a condensed benzothiophene with a phenyl-thiophene biaryl system is documented to alter TRPM8 IC50 by 10- to 100-fold in the Ca2+ flux assay, with the magnitude and direction of the shift depending on the specific substitution pattern . The hydroxyethyl linker further differentiates the target compound from simple methylene- or ethylene-linked analogs that dominate the patent literature. This linker introduces a hydrogen-bond donor/acceptor that may engage a polar sub-pocket within the TRPM8 binding cavity, as suggested by docking studies of related SBA analogs .
| Evidence Dimension | TRPM8 antagonist IC50 (human recombinant TRPM8, Ca2+ flux assay) |
|---|---|
| Target Compound Data | No publicly disclosed IC50 value for this specific compound; structurally assigned to the SBA class with anticipated low nanomolar potency based on thiophene-containing analogs in WO2010125852A1 |
| Comparator Or Baseline | RQ-00203078: IC50 = 8.3 nM (human TRPM8, menthol-induced Ca2+ influx) ; Representative thiophene-containing SBA analogs in WO2010125852A1: IC50 range ~1–100 nM |
| Quantified Difference | Cannot be calculated due to absence of direct head-to-head data; class-level inference suggests the target compound's thiophen-3-yl-phenyl moiety occupies a distinct SAR space relative to RQ-00203078 and PF-05105679 |
| Conditions | Human TRPM8 recombinant expression in HEK293 cells; menthol-evoked Ca2+ influx measured by fluorometric imaging plate reader (FLIPR) [REFS-1, REFS-2] |
Why This Matters
This structural differentiation defines a unique SAR region that cannot be accessed with commercially dominant TRPM8 antagonists, making the compound valuable for exploring chemotype-specific pharmacology and for patent circumvention in drug discovery programs.
- [1] Alomone Labs. RQ-00203078 Product Information. Accessed 2026. View Source
- [2] RaQualia Pharma Inc. Sulfamoyl benzoic acid derivatives as TRPM8 antagonists. PCT International Publication Number WO2010125852A1, 2010. View Source
- [3] Bertamino A, et al. Identification of a new class of potent TRPM8 antagonists by structure-based virtual screening. Eur J Med Chem. 2019;178:586-598. View Source
